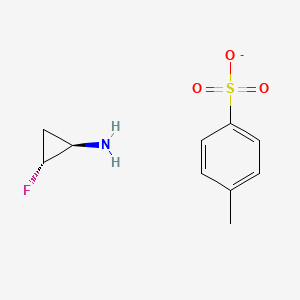
2-Amino-9-(((2-ethoxy-2-methyl-1,3-dioxan-5-yl)oxy)methyl)-3H-purin-6(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-9-(((2-ethoxy-2-methyl-1,3-dioxan-5-yl)oxy)methyl)-3H-purin-6(9H)-one is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-9-(((2-Ethoxy-2-methyl-1,3-dioxan-5-yl)oxy)methyl)-3H-purin-6(9H)-on umfasst typischerweise mehrstufige organische Reaktionen. Die Ausgangsmaterialien könnten Purinderivate und spezifische Reagenzien beinhalten, um die 2-Ethoxy-2-methyl-1,3-dioxan-5-yl-Gruppe einzuführen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsverfahren
In einer industriellen Umgebung würde die Produktion dieser Verbindung die Skalierung der Labor-Syntheseverfahren umfassen. Dies beinhaltet die Optimierung der Reaktionsbedingungen für die großtechnische Produktion, die Sicherstellung von Sicherheitsvorkehrungen und die Implementierung von Reinigungsverfahren wie Kristallisation oder Chromatographie, um das gewünschte Produkt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, bei denen sie Elektronen verliert und ihren Oxidationszustand erhöht.
Reduktion: Reduktionsreaktionen können den Gewinn von Elektronen beinhalten, wodurch der Oxidationszustand der Verbindung reduziert wird.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nucleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu einem stärker oxidierten Purinderivat führen, während die Substitution neue funktionelle Gruppen in das Molekül einführen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Studiert wegen seiner Wechselwirkungen mit biologischen Makromolekülen wie DNA und Proteinen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, wie z. B. antiviral oder krebshemmend.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator bei chemischen Reaktionen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt von ihren spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Sie kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, wodurch eine Kaskade biochemischer Ereignisse ausgelöst wird. Die beteiligten Pfade könnten Signaltransduktion, Genexpression oder Stoffwechselprozesse umfassen.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Adenine: Eine natürlich vorkommende Purinbase, die in DNA und RNA vorkommt.
Guanine: Eine weitere Purinbase, die in Nukleinsäuren vorkommt.
Synthetische Purinderivate: Verbindungen wie 6-Thioguanin oder Azathioprin, die in der Chemotherapie verwendet werden.
Einzigartigkeit
Was 2-Amino-9-(((2-Ethoxy-2-methyl-1,3-dioxan-5-yl)oxy)methyl)-3H-purin-6(9H)-on auszeichnet, sind seine einzigartigen Strukturmerkmale, wie z. B. die 2-Ethoxy-2-methyl-1,3-dioxan-5-yl-Gruppe, die spezifische chemische Eigenschaften und biologische Aktivitäten verleihen kann, die in anderen Purinderivaten nicht vorkommen.
Eigenschaften
Molekularformel |
C13H19N5O5 |
|---|---|
Molekulargewicht |
325.32 g/mol |
IUPAC-Name |
2-amino-9-[(2-ethoxy-2-methyl-1,3-dioxan-5-yl)oxymethyl]-1H-purin-6-one |
InChI |
InChI=1S/C13H19N5O5/c1-3-21-13(2)22-4-8(5-23-13)20-7-18-6-15-9-10(18)16-12(14)17-11(9)19/h6,8H,3-5,7H2,1-2H3,(H3,14,16,17,19) |
InChI-Schlüssel |
XJDTZWMVNFGTBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(OCC(CO1)OCN2C=NC3=C2N=C(NC3=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)

![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)



![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)
![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)

![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)


